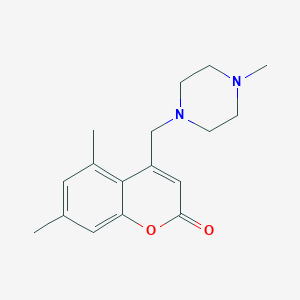
5,7-dimethyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5,7-dimethyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one is a derivative of the chromen-2-one family, which is known for its diverse biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics and behaviors of the compound of interest.
Synthesis Analysis
The synthesis of related chromen-2-one derivatives has been reported using efficient methods. For instance, a domino sequence involving Michael addition, cyclization, and aerial oxidation was used to synthesize 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones . This method, which utilized amberlyst-15 as a catalyst, could potentially be adapted for the synthesis of 5,7-dimethyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one by altering the starting materials and reaction conditions.
Molecular Structure Analysis
Density functional theory (DFT) has been employed to optimize the structure of a similar molecule, 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one . The optimized structure can provide insights into the molecular geometry and electronic distribution, which are crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactivity parameters, such as hardness, softness, molecular electrostatic potential (MEP), and Fukui function, have been analyzed for a related compound . These parameters are indicative of how the compound might participate in chemical reactions. For example, the MEP can reveal the electrophilic and nucleophilic sites within the molecule, which are important for predicting sites of reactivity.
Physical and Chemical Properties Analysis
Physicochemical properties such as melting point, molecular weight, and pH have been determined for a structurally related compound, (2R,4R,4aR,7R,8aR)-4,7-dimethyl-2-(thiophen-2-yl)octahydro-2H-chromen-4-ol . These properties are essential for the development of pharmaceutical formulations and for understanding the compound's stability and solubility. The methods used for these determinations, including spectrometry and HPLC, could be applied to the compound of interest to ascertain its physicochemical profile.
Scientific Research Applications
Catalysis and Synthesis
- The compound has been involved in the development of catalysts for synthesizing 4H-pyran derivatives, highlighting its utility in chemical synthesis processes. For instance, silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) was used as a recyclable heterogeneous solid base catalyst for the synthesis of various benzo[b]pyran derivatives, showcasing the compound's potential in facilitating efficient, sustainable chemical reactions (Niknam, Borazjani, Rashidian, & Jamali, 2013).
Biological Activity
- The compound and its derivatives have shown promising biological activities, including cytotoxicity and bactericidal effects. Specifically, derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4,5-dimethyl-2H-chromen-2-one were synthesized and exhibited significant cytotoxic and bactericidal activities, indicating potential applications in developing new antimicrobial agents (Khan et al., 2003).
- Another study focused on the anticholinesterase activity of chromen-4-one derivatives, highlighting their potential in addressing disorders related to cholinesterase enzyme activity (Filippova, Chernov, Shutov, & Yakovlev, 2019).
Antimicrobial and Antifungal Applications
- Novel chromen-2-one derivatives have been synthesized and tested for antimicrobial activity. These compounds showed significant antibacterial and antifungal activities, supporting their potential use in developing new antimicrobial agents (Mandala et al., 2013).
properties
IUPAC Name |
5,7-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-8-13(2)17-14(10-16(20)21-15(17)9-12)11-19-6-4-18(3)5-7-19/h8-10H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFZLJRGKIQDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethyl-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2545760.png)
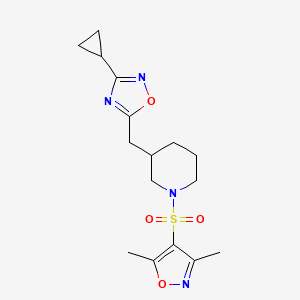
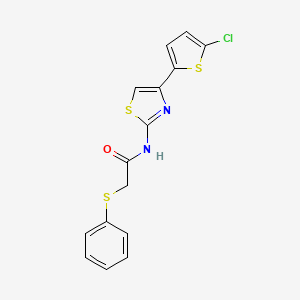
![N-(2,5-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2545767.png)

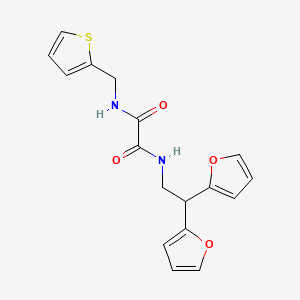
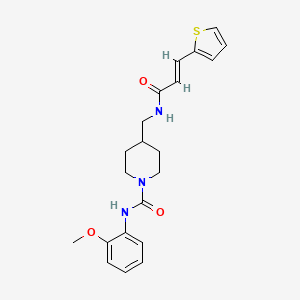
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2545771.png)
![2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2545772.png)
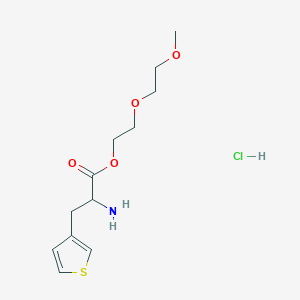
![(E)-3-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2545776.png)
![2-bromo-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-yl}pyridine-3-carboxamide](/img/structure/B2545777.png)
![6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone](/img/structure/B2545778.png)
